molecular formula C12H18FNO3 B1381537 tert-Butyl 2-fluoro-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 1404196-37-7

tert-Butyl 2-fluoro-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B1381537
CAS No.: 1404196-37-7
M. Wt: 243.27 g/mol
InChI Key: YYCAGVRICFXYHB-UHFFFAOYSA-N
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Description

tert-Butyl 2-fluoro-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is a sophisticated boc-protected nortropinone derivative engineered for pharmaceutical research and development. Its core structure is based on the 8-azabicyclo[3.2.1]octane scaffold, a privileged framework in medicinal chemistry. The strategic incorporation of a fluorine atom at the 2-position and a ketone group at the 3-position makes this compound a versatile and valuable intermediate for the synthesis of novel bioactive molecules. Fluorination is a critical strategy in modern drug design, as it can profoundly influence a compound's metabolic stability, bioavailability, and binding affinity to biological targets. This fluorinated building block is primarily investigated for its potential in developing new arginase inhibitors . Arginase is a manganese-containing metalloenzyme that plays a key role in the urea cycle and is increasingly linked to a variety of diseases through its regulation of nitric oxide and polyamine pathways . Abnormal expression of its isoforms, ARG-1 and ARG-2, has been implicated in pathological conditions including cardiovascular disease, neurodegenerative disorders like Alzheimer's disease, and immunosuppression within the tumor microenvironment . Inhibiting arginase has emerged as a promising therapeutic strategy, particularly in immuno-oncology, to counteract immune evasion by cancer cells . As a key synthetic intermediate, this compound provides researchers with a critical starting point for creating potent and selective small-molecule therapeutics aimed at these high-value targets.

Properties

IUPAC Name

tert-butyl 2-fluoro-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO3/c1-12(2,3)17-11(16)14-7-4-5-8(14)10(13)9(15)6-7/h7-8,10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCAGVRICFXYHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C(=O)C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404196-37-7
Record name tert-butyl 2-fluoro-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with readily available starting materials such as tropinone derivatives.

    Fluorination: Introduction of the fluorine atom can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Formation of the Bicyclic Structure: The bicyclic structure is formed through a series of cyclization reactions, often involving intramolecular nucleophilic substitution.

    Esterification: The final step involves esterification to introduce the tert-butyl ester group, using reagents like tert-butyl alcohol and a strong acid catalyst.

Industrial Production Methods

Industrial production of tert-butyl 2-fluoro-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ketone group can undergo oxidation to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

tert-Butyl 2-fluoro-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate serves as an important intermediate in organic synthesis. Its bicyclic structure allows for the exploration of new synthetic pathways, facilitating the construction of more complex molecules. This compound can be utilized in:

  • Formation of Complex Molecules: It can act as a building block for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Reagent in Chemical Reactions: It may be involved in reactions such as nucleophilic substitutions and cyclizations due to its reactive functional groups.

Medicinal Chemistry

The compound has garnered interest in medicinal chemistry due to its structural resemblance to tropane alkaloids, which are known for their biological activity. Potential applications include:

  • Drug Development: Researchers are investigating its use as a scaffold for developing new pharmaceuticals targeting various biological pathways, including neuropharmacology.
  • Biological Activity: Preliminary studies suggest that derivatives of this compound may exhibit significant activity against bacterial strains and could be effective in treating conditions such as depression, anxiety, and pain disorders .

Biological Mechanisms

The mechanisms by which this compound exerts its effects may include:

  • Monoamine Reuptake Inhibition: Similar compounds have shown promise as inhibitors of neurotransmitter reuptake, suggesting potential effects on serotonin, dopamine, and norepinephrine levels in the central nervous system.
  • Enzyme Modulation: The compound may interact with specific enzymes, potentially altering metabolic pathways relevant to various diseases .

Industrial Applications

In addition to its scientific research applications, this compound can also be utilized in the chemical industry:

  • Building Block for Specialty Chemicals: Its unique properties make it suitable for synthesizing specialty chemicals and materials.
  • Development of Advanced Materials: The fluorine atom may enhance the chemical stability and performance characteristics of polymers or advanced materials derived from this compound .

Mechanism of Action

The mechanism by which tert-butyl 2-fluoro-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom and the bicyclic structure can enhance binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Differences
tert-Butyl 2-fluoro-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (Target Compound) 1404196-37-7 C₁₂H₁₈FNO₃ 243.28 2-fluoro, 3-oxo Reference compound for comparison.
tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate 198835-06-2 C₁₂H₁₉NO₃ 225.29 3-oxo Lacks fluorine at position 2; reduced molecular weight and potential metabolic stability .
tert-Butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate 637301-19-0 C₁₁H₁₇NO₃ 211.26 8-oxo, nitrogen at position 3 Ketone shifted to position 8; altered nitrogen position affects hydrogen-bonding capacity .
tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate 824982-19-6 C₁₃H₁₈F₃N₂O₃ 316.29 3-(trifluoroacetyl), diaza system Diaza scaffold with electron-withdrawing trifluoroacetyl group; enhanced electrophilicity .
tert-Butyl 3-phenoxy-8-azabicyclo[3.2.1]octane-8-carboxylate - C₁₇H₂₃NO₃ 289.37 3-phenoxy Phenoxy group increases lipophilicity and π-π stacking potential .
tert-Butyl 3-endo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate 143557-91-9 C₁₂H₂₁NO₃ 227.30 3-hydroxy (endo configuration) Hydroxyl group enhances hydrogen-bonding but may reduce stability vs. fluorinated analog .

Key Comparative Insights :

Fluorine Substitution: The target compound’s fluorine atom at position 2 enhances metabolic stability and electronegativity compared to non-fluorinated analogs like CAS 198835-06-2 . Fluorine’s small size and strong C-F bond may improve target binding affinity in drug design.

Diaza Systems :
The diaza derivative (CAS 824982-19-6) introduces a second nitrogen atom, enabling additional hydrogen-bonding interactions. The trifluoroacetyl group further increases electrophilicity, making it suitable for covalent inhibitor development .

Aryloxy vs. Hydroxyl Substituents: Phenoxy-substituted analogs (e.g., C₁₇H₂₃NO₃) exhibit higher lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to hydroxylated versions (CAS 143557-91-9) .

Amino Derivatives: Amino-substituted analogs (e.g., tert-Butyl endo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate, CAS 207405-68-3) provide nucleophilic sites for further functionalization, useful in synthesizing kinase inhibitors or molecular glues .

Biological Activity

Overview

tert-Butyl 2-fluoro-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound characterized by the presence of a fluorine atom, a ketone group, and a tert-butyl ester. Its unique structure positions it as a potentially valuable candidate in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The molecular formula of this compound is C12H18FNO3C_{12}H_{18}FNO_{3} with a molecular weight of 243.28 g/mol. The compound features a bicyclic structure that is reminiscent of tropane alkaloids, which are known for their significant biological activities.

PropertyValue
IUPAC NameThis compound
CAS Number1404196-37-7
Molecular FormulaC12H18FNO3
Molecular Weight243.28 g/mol
InChI KeyYYCAGVRICFXYHB-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in neurotransmission and metabolic processes. The incorporation of the fluorine atom enhances the compound's binding affinity and specificity, which may lead to potent biological effects.

Potential Mechanisms:

  • Monoamine Reuptake Inhibition : Similar derivatives have shown promise as monoamine neurotransmitter reuptake inhibitors, suggesting that this compound may modulate serotonin, dopamine, and norepinephrine levels in the central nervous system .
  • Enzyme Modulation : The compound may interact with specific enzymes, potentially altering metabolic pathways relevant to various diseases .

Medicinal Chemistry

Research indicates that compounds with structural similarities to tert-butyl 2-fluoro-3-oxo-8-azabicyclo[3.2.1]octane derivatives exhibit significant activity against various bacterial strains and may be effective in treating conditions such as depression, anxiety, and pain disorders . The bicyclic structure allows for the exploration of new synthetic pathways in drug development.

Case Studies and Research Findings

  • Antibacterial Activity : A study highlighted the synthesis of triazole-functionalized derivatives that showed inhibition against multiple beta-lactamases (BLAs), indicating potential antibacterial properties for structurally related compounds .
  • Neurotransmitter Reuptake : Research on azabicyclo[3.2.1]octane derivatives demonstrated their effectiveness as monoamine reuptake inhibitors, suggesting that tert-butyl 2-fluoro derivatives could similarly impact neurotransmitter dynamics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 2-fluoro-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via functionalization of the bicyclic scaffold. For example, tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 744183-20-8) can serve as a precursor. Fluorination at the 2-position may involve electrophilic fluorinating agents (e.g., Selectfluor) or nucleophilic substitution using KF in polar aprotic solvents. Optimization includes controlling temperature (0–25°C) and reaction time (12–24 hrs) to maximize yield (e.g., 50–70%) .
  • Data Analysis : Monitor reaction progress via TLC or LC-MS. Isolate the product using column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR identify key signals: the tert-butyl group (δ 1.4 ppm, singlet), fluorine coupling in the 2-position (JFH4852HzJ_{F-H} \approx 48–52 \, \text{Hz}), and carbonyl resonance (δ 170–175 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS confirms the molecular ion peak (e.g., C12H19FNO3+C_{12}H_{19}FNO_3^+, expected m/z 244.135) .
  • X-Ray Crystallography : Use SHELX programs to solve crystal structures. For derivatives like tert-butyl 3-oxo analogs, bond lengths (e.g., C=O at 1.21 Å) and torsion angles validate stereochemistry .

Q. What purification strategies are effective for isolating high-purity samples?

  • Methodology :

  • Recrystallization : Use ethanol/water mixtures to isolate crystalline solids (melting point 58–59°C for tert-butyl 3-oxo analogs) .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar impurities. For non-polar byproducts, silica gel chromatography with dichloromethane/methanol is effective .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during fluorination or subsequent functionalization?

  • Methodology :

  • Chiral Catalysts : Use enantiopure ligands (e.g., BINOL-derived catalysts) to induce asymmetry during fluorination. For example, asymmetric Mannich reactions on the bicyclic scaffold can yield >90% enantiomeric excess (ee) .
  • Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor one diastereomer. Monitor via chiral HPLC (Chiralpak AD-H column) .

Q. What are the applications of this compound in medicinal chemistry or radiopharmaceutical research?

  • Case Study : Derivatives like 18^{18}F-labeled analogs (e.g., exo-3-[(6-[18^{18}F]fluoro-2-pyridyl)oxy]-8-azabicyclo[3.2.1]octane) are used as positron emission tomography (PET) tracers for neuroimaging. Radiolabeling involves electrophilic fluorination with [18^{18}F]F₂ or post-targeted [18^{18}F]Selectfluor .
  • Data Interpretation : In vivo biodistribution studies in rodents show high specificity for norepinephrine transporters (NET), validated via blocking experiments with desipramine .

Q. How do pH and solvent systems affect the stability of the tert-butyl carbamate group?

  • Methodology :

  • Accelerated Degradation Studies : Incubate the compound in buffers (pH 1–13) at 37°C. Monitor degradation via LC-MS; the carbamate group hydrolyzes to CO₂ and tert-butanol under acidic conditions (t₁/₂ < 24 hrs at pH 2) .
  • Solvent Compatibility : Avoid aprotic solvents (DMF, DMSO) for long-term storage; use anhydrous THF or acetonitrile at −20°C to prevent hydrolysis .

Key Research Findings

  • Synthetic Flexibility : The bicyclic core allows modular functionalization (e.g., fluorination, hydroxylation) for diverse bioactive molecules .
  • Thermodynamic Stability : The tert-butyl carbamate group enhances solubility but requires careful handling in acidic environments .
  • Imaging Utility : 18^{18}F-labeled derivatives exhibit promising pharmacokinetic profiles for CNS-targeted PET imaging .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2-fluoro-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-fluoro-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

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